molecular formula C16H24O5S3 B611363 THP-SS-PEG1-Tos CAS No. 1807512-37-3

THP-SS-PEG1-Tos

Cat. No.: B611363
CAS No.: 1807512-37-3
M. Wt: 392.54
InChI Key: WJDBLPWPLQRBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

The mechanism of action of THP-SS-PEG1-Tos involves its use as a cleavable 1 unit PEG ADC linker . This linker is used in the synthesis of antibody-drug conjugates (ADCs), which are comprised of an antibody to which is attached an ADC cytotoxin .

Future Directions

The future directions of THP-SS-PEG1-Tos research could involve its continued use in the synthesis of antibody-drug conjugates (ADCs). Given its role as a cleavable 1 unit PEG ADC linker, it may be of interest in the development of new ADCs for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THP-SS-PEG1-Tos involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Comparison with Similar Compounds

THP-SS-PEG1-Tos is unique due to its cleavable disulfide bond and the presence of both THP and tosyl groups. Similar compounds include:

This compound stands out due to its specific combination of functional groups and its ability to be cleaved under mild conditions, making it highly effective in targeted drug delivery systems .

Properties

IUPAC Name

2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O5S3/c1-14-5-7-15(8-6-14)24(17,18)21-11-13-23-22-12-10-20-16-4-2-3-9-19-16/h5-8,16H,2-4,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDBLPWPLQRBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCOC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
THP-SS-PEG1-Tos
Reactant of Route 2
Reactant of Route 2
THP-SS-PEG1-Tos
Reactant of Route 3
THP-SS-PEG1-Tos
Reactant of Route 4
Reactant of Route 4
THP-SS-PEG1-Tos
Reactant of Route 5
Reactant of Route 5
THP-SS-PEG1-Tos
Reactant of Route 6
THP-SS-PEG1-Tos

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.